3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and a dicyclopropylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of dicyclopropylmethylamine with a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also involve steps such as purification and crystallization to obtain the final product in a pure form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Dicyclopropylmethyl)(methyl)amine: This compound shares the dicyclopropylmethylamino group but lacks the thiolane ring.
3-[(Dicyclopropylmethyl)amino]-1-propylpyrrolidine-2,5-dione: This compound has a similar structure but includes a pyrrolidine ring instead of a thiolane ring .
Uniqueness
3-[(Dicyclopropylmethyl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a dicyclopropylmethylamino group
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)6-5-10(7-15)12-11(8-1-2-8)9-3-4-9/h8-12H,1-7H2 |
InChI Key |
FQYCJQLFDUJCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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